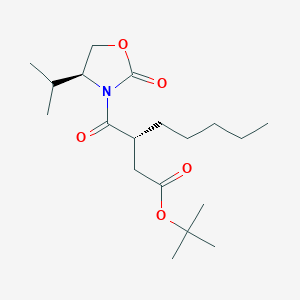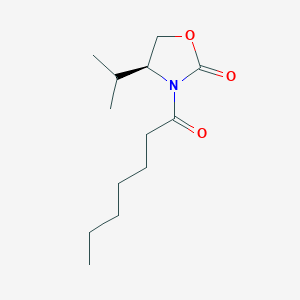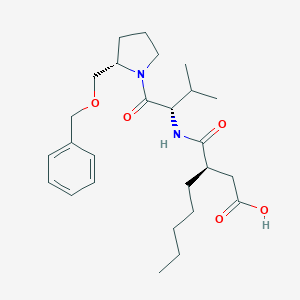
(2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
描述
This compound is related to a class of organic chemicals known for their complex ring structures and functional groups. These compounds are often studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds often involves diastereoselective processes. For instance, Xin Cong and Z. Yao (2006) describe a diastereoselective synthesis approach using L-serine, ring-closing metathesis, and Grignard reactions, which could be relevant to the synthesis of our compound (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like two-dimensional NMR studies, as mentioned by Cong and Yao (2006). These studies help confirm the absolute configurations of key intermediates in the synthesis process.
Chemical Reactions and Properties
Chemical reactions involving esters and cyclohexane structures, such as those described by T. Smirnova and M. Y. Gavrilov (1996), often involve reactions with malonic acid derivatives and can lead to the formation of compounds with significant chemical diversity (Smirnova & Gavrilov, 1996).
Physical Properties Analysis
The physical properties of such compounds depend on their molecular structure. For example, the study by Manori J. Silva et al. (2013) on a similar compound, 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), focuses on its use as a plasticizer, indicating its flexibility and utility in polymer modification (Silva et al., 2013).
Chemical Properties Analysis
The chemical properties are often analyzed through various reactions. For instance, E. V. Pimenova et al. (2003) studied reactions of similar esters and their transformations, which is useful in understanding the reactivity and potential applications of these compounds (Pimenova et al., 2003).
科学研究应用
Chemical and Biological Properties
This compound, due to its complex structure, is likely to have specific chemical and biological properties that make it significant in various scientific research applications. While direct research on this specific compound is not readily available, insights can be drawn from studies on similar compounds, focusing on lactones, hydroxycarboxylic acids, and their esters. Lactones, cyclic esters of hydroxycarboxylic acids, are known for their potential as biofuel candidates due to favorable physical and chemical properties for distribution and use, derived from cellulosic biomass (Ausmeel et al., 2017). Hydroxycarboxylic acids, like lactic acid, are crucial for the green chemistry of the future, serving as feedstocks for biotechnological routes to produce valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester (Gao et al., 2011).
Applications in Drug Synthesis
The derivative could have applications in drug synthesis, similar to levulinic acid (LEV), a biomass-derived key building block that facilitates the synthesis of various drugs by reducing costs and simplifying synthesis steps. LEV's versatility in forming esters and other derivatives makes it an invaluable asset in medicinal chemistry, offering a pathway to synthesize drugs more efficiently and sustainably (Zhang et al., 2021).
Antioxidant and Biological Activities
Compounds related to hydroxycinnamic acids (HCAs) have been studied for their significant biological properties, including antioxidant activity. These studies highlight the importance of structural modifications, such as esterification, in enhancing biological activities, suggesting that similar structural components in the compound of interest may also exhibit notable biological or antioxidant properties (Razzaghi-Asl et al., 2013).
属性
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKDZLRTIFHOHW-CYRBOEJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933035 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
CAS RN |
147126-62-3 | |
| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147126-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147126623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




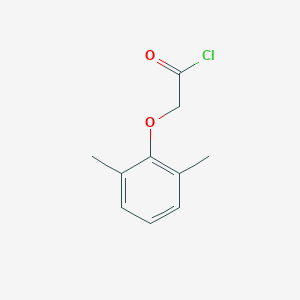

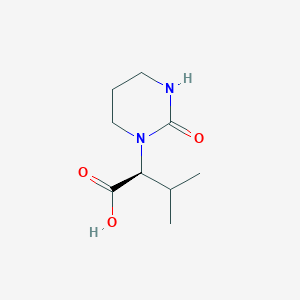
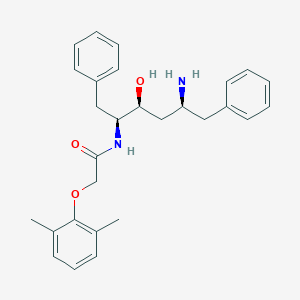
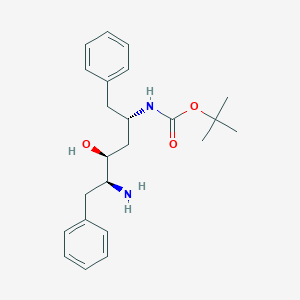
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)


